Calcium 6-acetamidohexanoate
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Overview
Description
Preparation Methods
Calcium acexamate can be synthesized through a direct reaction between acetyl-caprolactam and calcium hydroxide in an aqueous solution . The process involves two main steps:
Hydrolysis of acetyl-caprolactam: This step produces acexamic acid by opening the caprolactam cycle.
Reaction with calcium hydroxide: The acexamic acid obtained is then reacted with calcium hydroxide to form calcium acexamate.
Chemical Reactions Analysis
Calcium acexamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release acexamic acid and calcium ions.
Complexation: It can form complexes with other metal ions, such as zinc, to produce zinc acexamate.
Thermal Decomposition: Under thermal conditions, calcium acexamate can decompose, releasing volatile components.
Scientific Research Applications
Calcium acexamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of calcium acexamate involves its ability to prevent the formation of connective inflamed tissue and promote healing. The compound interacts with molecular targets involved in the inflammatory response, reducing inflammation and promoting tissue regeneration . When combined with zinc, it enhances bone growth factors and restores bone components in diabetic conditions .
Comparison with Similar Compounds
Calcium acexamate can be compared with other similar compounds such as:
Zinc acexamate: Similar in structure but contains zinc instead of calcium.
Calcium acetate: Another calcium salt used primarily as a phosphate binder in patients with renal disease. Unlike calcium acexamate, it does not have cicatrization properties.
Calcium oxalate: Commonly found in kidney stones and used in ceramic glazes. It does not have the same medical applications as calcium acexamate.
Calcium acexamate stands out due to its specific applications in wound healing and ulcer treatment, making it unique among calcium salts.
Properties
CAS No. |
36392-66-2 |
---|---|
Molecular Formula |
C16H28CaN2O6 |
Molecular Weight |
384.48 g/mol |
IUPAC Name |
calcium;6-acetamidohexanoate |
InChI |
InChI=1S/2C8H15NO3.Ca/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 |
InChI Key |
SBWAKKRVPRVVTI-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Ca+2] |
Related CAS |
57-08-9 (Parent) |
Origin of Product |
United States |
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